1-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
1-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one involves multiple steps, each requiring specific reagents and conditions. The general approach includes:
Formation of the Triazole Ring: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Moiety: This can be achieved through nucleophilic substitution reactions, where a piperidine derivative is introduced to the triazole ring.
Attachment of the Methoxyphenyl Group: This step often involves Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
1-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one: shares similarities with other triazole derivatives and piperidine-containing compounds.
Triazole Derivatives: Compounds like 1,2,4-triazole and its derivatives are known for their diverse biological activities.
Piperidine Derivatives: Piperidine-containing compounds are widely studied for their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-methyl-5-(1-methylsulfonylpiperidin-3-yl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S/c1-20-17(14-5-4-10-21(11-14)28(3,25)26)19-22(18(20)24)12-16(23)13-6-8-15(27-2)9-7-13/h6-9,14H,4-5,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYUPHPYIVYUEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)C2=CC=C(C=C2)OC)C3CCCN(C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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